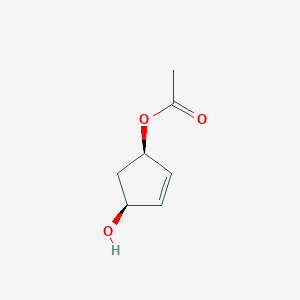

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDYOKVVRXZCFD-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H](C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436209 | |

| Record name | (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60410-16-4, 60410-18-6 | |

| Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60410-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Key Chiral Building Block

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral intermediate widely utilized by researchers, scientists, and drug development professionals in the synthesis of a variety of biologically significant molecules. Its rigid, stereochemically defined structure makes it an ideal starting material for the enantioselective synthesis of complex natural products and pharmaceuticals, most notably prostaglandins and carbocyclic nucleosides. This guide provides a comprehensive overview of its physical properties, synthesis methodologies, and its pivotal role in the development of therapeutic agents.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 49-51 °C | [1] |

| Optical Activity | [α]20/D +68° (c = 2.3 in chloroform) | |

| CAS Number | 60410-16-4 | |

| Solubility | Soluble in alcohol and ether solvents; insoluble in water. | [2] |

Experimental Protocols: Synthesis and Resolution

The enantiomerically pure this compound is typically prepared through the enzymatic resolution of a racemic mixture of the corresponding diol or diacetate. Lipases are commonly employed for their high stereoselectivity in catalyzing the acylation or hydrolysis of these precursors.

General Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

A widely adopted method for the synthesis of this compound involves the kinetic resolution of racemic cis-4-hydroxy-2-cyclopentenyl acetate. This process is often catalyzed by a lipase, such as from Pseudomonas cepacia or Candida antarctica.

Caption: General workflow for the lipase-catalyzed kinetic resolution.

Detailed Methodology:

-

Reaction Setup: A solution of racemic cis-4-hydroxy-2-cyclopentenyl acetate and an acylating agent (e.g., vinyl acetate) in a suitable organic solvent (e.g., diethyl ether) is prepared.

-

Enzymatic Reaction: A lipase, such as immobilized Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase, is added to the solution. The reaction mixture is then stirred at a controlled temperature. The lipase selectively acylates one enantiomer at a faster rate.[3]

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is achieved.

-

Workup and Purification: The enzyme is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol is separated and purified by column chromatography on silica gel to yield the enantiomerically pure this compound.

Applications in Drug Development

This compound serves as a crucial chiral precursor in the total synthesis of prostaglandins and carbocyclic nucleosides, which are important classes of therapeutic agents.

Synthesis of Prostaglandins

Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.[4] this compound provides the core cyclopentane ring with the correct stereochemistry for the synthesis of various prostaglandins, such as Prostaglandin F2α.[5][6]

Caption: Synthetic pathway from the chiral precursor to Prostaglandin F2α.

The synthesis involves a multi-step sequence where the functional groups on the cyclopentene ring are modified and the two characteristic side chains of the prostaglandin molecule are introduced. The stereocenters present in the starting material are crucial for controlling the stereochemistry of the final product.

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification confers resistance to enzymatic degradation. This compound is a key starting material for the synthesis of several antiviral drugs, including the anti-HIV agent Abacavir.[7]

Caption: Synthetic pathway from the chiral precursor to Abacavir.

The synthesis of Abacavir from this compound involves the introduction of an amino group onto the cyclopentene ring, followed by the coupling with a purine base precursor. The stereochemistry of the starting material dictates the stereochemistry of the final drug molecule, which is critical for its biological activity. Abacavir, as a nucleoside reverse transcriptase inhibitor (NRTI), ultimately works by being incorporated into the viral DNA, causing chain termination and inhibiting the replication of the HIV virus.[7]

Analytical Methods

The characterization and quality control of this compound are typically performed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.

-

Gas Chromatography (GC): GC is often employed to determine the purity of the compound and to monitor the progress of synthesis and resolution reactions.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Polarimetry: This technique is used to measure the optical rotation of the compound, which confirms its enantiomeric purity.

References

- 1. (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol = 98.0 GC sum of enantiomers 60176-77-4 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. synarchive.com [synarchive.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, a valuable chiral building block in the synthesis of a wide range of biologically significant molecules, including prostaglandins and carbocyclic nucleosides.

Chemical Structure and Stereochemistry

This compound is a functionalized cyclopentene derivative characterized by a five-membered ring containing a carbon-carbon double bond. The molecule possesses two stereocenters at the C1 and C4 positions, giving rise to its specific stereoisomeric form.

The nomenclature "(1S,4R)-cis" precisely defines the spatial arrangement of the substituents:

-

(1S): At the C1 position, the hydroxyl (-OH) group is oriented in the S configuration according to the Cahn-Ingold-Prelog priority rules.

-

(4R): At the C4 position, the acetoxy (-OAc) group is in the R configuration.

-

cis: The hydroxyl and acetoxy groups are located on the same face of the cyclopentene ring.

This specific stereochemistry is crucial for its utility as a chiral precursor in asymmetric synthesis, where the defined three-dimensional structure of the starting material dictates the stereochemical outcome of the final product.

Molecular Structure:

Caption: Chemoenzymatic synthesis of this compound.

Caption: Key synthetic applications of the chiral building block.

An In-depth Technical Guide on (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

CAS Number: 60410-16-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral building block in modern organic synthesis, particularly renowned for its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues, which are a cornerstone of antiviral drug discovery. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis via enzymatic kinetic resolution, and its application in the synthesis of the anti-HIV drug Abacavir. The information is presented to support researchers and drug development professionals in the effective utilization of this versatile synthon.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its chirality, conferred by the two stereocenters, is crucial for its application in asymmetric synthesis. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 60410-16-4 | [1] |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 49-51 °C | [1] |

| Optical Activity | [α]20/D +68° (c = 2.3 in chloroform) | [1] |

| Purity/Assay | ≥99% | [1] |

| Synonyms | (1R,3S)-(+)-cis-4-Cyclopentene-1,3-diol 1-acetate, (1R,4S)-cis-4-Hydroxy-2-cyclopentenyl acetate | [1] |

Synthesis via Enzymatic Kinetic Resolution

The enantiomerically pure this compound is most commonly prepared by the enzymatic kinetic resolution of racemic cis-4-acetoxy-2-cyclopenten-1-ol. This method leverages the high stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the desired alcohol.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is adapted from established procedures for the enzymatic resolution of similar cyclopentenol derivatives.

Materials:

-

Racemic cis-4-acetoxy-2-cyclopenten-1-ol

-

Lipase (e.g., from Pseudomonas cepacia or Candida antarctica Lipase B)

-

Acylating agent (e.g., vinyl acetate)

-

Organic solvent (e.g., diethyl ether, diisopropyl ether)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic cis-4-acetoxy-2-cyclopenten-1-ol in the chosen organic solvent.

-

Addition of Reagents: Add the lipase and the acylating agent (vinyl acetate) to the solution. The reaction is typically stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion. This is crucial for achieving high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Workup: Once the desired conversion is reached, the enzyme is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting mixture of the acylated product and the unreacted this compound is separated by flash column chromatography on silica gel.

Application in Drug Synthesis: Synthesis of an Abacavir Intermediate

This compound is a pivotal precursor in the synthesis of the carbocyclic nucleoside analogue Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV. The following workflow outlines the conversion of the title compound to a key amino alcohol intermediate.

Experimental Workflow

The synthesis involves a multi-step process, which is depicted in the following workflow diagram.

Caption: Synthetic pathway from this compound to a key Abacavir precursor.

Detailed Experimental Protocols

The following protocols for the key transformations are based on general methods in organic synthesis and patent literature.

Step 1: Mesylation of this compound

-

Dissolve this compound in a suitable solvent such as dichloromethane at 0 °C.

-

Add a base, for example, triethylamine.

-

Slowly add methanesulfonyl chloride (MsCl) and stir the reaction mixture at 0 °C until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the mesylated product, which is often used in the next step without further purification.

Step 2: Azide Substitution

-

Dissolve the mesylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and heat the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, cool the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry, and concentrate to yield the azido intermediate.

Step 3: Reduction of the Azide

-

Dissolve the azido intermediate in a solvent such as methanol or ethanol.

-

Add a catalyst, for instance, 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the amino compound.

Step 4: Hydrolysis of the Acetate

-

Dissolve the amino acetate in a mixture of an alcohol (e.g., methanol) and water.

-

Add a base, such as potassium carbonate, and stir at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic phase and concentrate to yield (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol.

Spectroscopic Data

While a comprehensive set of spectra is best obtained from the user's own analysis, the following table summarizes typical spectroscopic data found in the literature for closely related compounds, which can be used for preliminary identification.

Table 2: Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.0-5.8 (m, 2H, vinyl), ~5.4 (m, 1H, CH-OAc), ~4.7 (m, 1H, CH-OH), ~2.8-2.6 (m, 1H, allylic), ~2.1 (s, 3H, OAc), ~1.7-1.5 (m, 1H, allylic) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~138-132 (vinyl C), ~77 (CH-OAc), ~75 (CH-OH), ~40 (allylic CH₂), ~21 (CH₃) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Logical Relationships in Synthesis and Application

The strategic importance of this compound lies in its pre-defined stereochemistry, which is transferred through a series of reactions to the final drug molecule. This avoids costly and often low-yielding chiral separations at later stages of the synthesis.

Caption: The logical flow from racemic starting material to the final active pharmaceutical ingredient.

Conclusion

This compound is a cornerstone chiral synthon for the synthesis of a significant class of antiviral drugs. Its preparation through robust enzymatic resolution methods provides a reliable source of enantiomerically pure material. The detailed protocols and workflows presented in this guide are intended to facilitate its use in research and development, ultimately contributing to the advancement of new therapeutic agents.

References

An In-Depth Technical Guide to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: Discovery, Synthesis, and Applications

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol , a valuable chiral building block, plays a pivotal role in the asymmetric synthesis of a wide array of biologically active molecules, including prostaglandins and carbocyclic nucleosides. This technical guide provides a comprehensive overview of its history, detailed chemoenzymatic synthesis, and its application in complex molecular syntheses, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The precise first synthesis of this compound is not attributed to a single discovery but rather emerged from the broader development of chemoenzymatic methods for producing enantiomerically pure cyclopentanoids. The significance of chiral cyclopentene derivatives as precursors for prostaglandins spurred research into efficient asymmetric syntheses. A key breakthrough in this area was the application of enzyme-catalyzed kinetic resolution to racemic cyclopentene substrates. Early work in the 1980s demonstrated the utility of lipases in selectively hydrolyzing one enantiomer of a racemic ester, leaving the other enantiomer in high enantiomeric purity. This approach, particularly the enzymatic hydrolysis of cis-3,5-diacetoxy-1-cyclopentene, proved to be a highly effective and practical route to this compound and its enantiomer, establishing it as a readily accessible chiral starting material.

Chemoenzymatic Synthesis: A Powerful Approach

The most prevalent and efficient method for the synthesis of this compound is the enzymatic kinetic resolution of its precursor, cis-3,5-diacetoxy-1-cyclopentene. This process leverages the stereoselectivity of lipases to preferentially hydrolyze one of the acetate groups, yielding the desired monoacetate with high enantiomeric excess.

Synthetic Pathway

The overall synthetic pathway involves two main stages: the synthesis of the racemic starting material, cis-3,5-diacetoxy-1-cyclopentene, followed by the enzymatic kinetic resolution.

Caption: Chemoenzymatic synthesis of this compound.

Quantitative Data on Enzymatic Resolution

The efficiency of the enzymatic resolution is highly dependent on the choice of lipase and the reaction conditions. The following table summarizes representative data from various studies.

| Lipase Source | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Porcine Pancreatic Lipase (PPL) | cis-3,5-Diacetoxy-1-cyclopentene | Phosphate Buffer/Ether | ~45 | >98 | [Organic Syntheses Procedure] |

| Pseudomonas cepacia Lipase (PSL) | cis-3,5-Diacetoxy-1-cyclopentene | Phosphate Buffer | 42 | >99 | [Chemical Reviews][1] |

| Candida antarctica Lipase B (CAL-B) | cis-3,5-Diacetoxy-1-cyclopentene | Phosphate Buffer | 48 | >99 | [Chemical Reviews][1] |

| Electric Eel Acetylcholinesterase (EEAC) | cis-3,5-Diacetoxy-1-cyclopentene | Phosphate Buffer | 90-95 | >98 | [Organic Syntheses Procedure] |

Detailed Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is a generalized procedure based on established methods for the enzymatic resolution of cis-3,5-diacetoxy-1-cyclopentene.

Materials:

-

cis-3,5-Diacetoxy-1-cyclopentene

-

Porcine Pancreatic Lipase (PPL) or other suitable lipase

-

Phosphate buffer (0.1 M, pH 7.0)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cis-3,5-diacetoxy-1-cyclopentene (1.0 eq) in a minimal amount of diethyl ether. Add this solution to a vigorously stirred phosphate buffer (pH 7.0).

-

Enzyme Addition: Add the selected lipase (e.g., Porcine Pancreatic Lipase, typically 0.5-1.0 g per gram of substrate) to the biphasic mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of hydrolysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

-

Workup: Once the desired conversion is reached, filter the reaction mixture to remove the enzyme. Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtering, concentrate the solvent under reduced pressure.

-

Chromatographic Separation: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired this compound from the unreacted (1R,4S)-cis-3,5-diacetoxy-1-cyclopentene.

Application in Prostaglandin Synthesis

This compound is a cornerstone in the synthesis of various prostaglandins. The defined stereochemistry of this building block allows for the controlled introduction of the characteristic side chains of the prostaglandin scaffold. A representative workflow for the synthesis of a prostaglandin, such as Prostaglandin F₂α (PGF₂α), is outlined below.

Caption: General workflow for Prostaglandin F₂α synthesis.

Application in Carbocyclic Nucleoside Synthesis

The chiral nature of this compound also makes it an essential precursor for the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring replacing the furanose moiety. These compounds often exhibit significant antiviral and anticancer activities. The synthesis typically involves the stereoselective introduction of a nucleobase onto the cyclopentene ring.

Caption: General workflow for Carbocyclic Nucleoside synthesis.

Conclusion

This compound stands as a testament to the power of chemoenzymatic synthesis in providing access to enantiomerically pure building blocks for complex molecule synthesis. Its history is intertwined with the development of enzymatic kinetic resolution, a technique that continues to be a cornerstone of modern asymmetric synthesis. The detailed protocols and synthetic applications outlined in this guide underscore its enduring importance for researchers and professionals in the field of drug discovery and development.

References

A Technical Guide to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: Properties and Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a chiral building block of significant interest in the stereoselective synthesis of various biologically active molecules. Its rigid cyclopentene framework, adorned with strategically placed functional groups, makes it a valuable precursor for complex targets, most notably carbocyclic nucleosides and prostaglandins.[1] This technical guide provides a summary of its known properties and available spectroscopic information.

Physicochemical Properties

A compilation of the physical and chemical properties for this compound is presented in Table 1. This data is essential for its application in synthetic chemistry, allowing for accurate measurements and appropriate reaction condition selection.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3] |

| Molecular Weight | 142.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 49-51 °C | [1][2] |

| Optical Activity | [α]₂₀/D +68° (c = 2.3 in chloroform) | [1] |

| Assay | ≥99% | [1] |

| CAS Number | 60410-16-4 | [1] |

Spectroscopic Data

For illustrative purposes, this guide presents spectroscopic data for a closely related compound, (4R)-(+)-acetoxy-2-cyclopenten-1-one . This structurally similar molecule, which shares the same core cyclopentene ring and acetoxy group, can provide valuable insights into the expected spectral features of this compound. The key difference lies in the presence of a ketone at the 1-position instead of a hydroxyl group.

Table 2: Spectroscopic Data for the Related Compound (4R)-(+)-Acetoxy-2-cyclopenten-1-one [4]

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | IR (CHCl₃) |

| δ (ppm) | δ (ppm) | ν (cm⁻¹) |

| 2.06 (s, 3H) | 20.7 | 2950 |

| 2.29 (dd, 1H, J = 2.2, 18.7 Hz) | 40.9 | 1740 |

| 2.78 (dd, 1H, J = 6.4, 18.7 Hz) | 71.9 | 1720 |

| 5.81 (m, 1H) | 136.9 | 1600 |

| 6.29 (dd, 1H, J = 1.3, 5.7 Hz) | 158.8 | 1375 |

| 7.53 (dd, 1H, J = 2.4, 5.7 Hz) | 170.3 | 1355 |

| 204.7 | 1190 | |

| 795 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, a general procedure for obtaining NMR and IR spectra for a related compound is described in Organic Syntheses.[4]

General Protocol for Spectroscopic Analysis (based on a related compound): [4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz and 75 MHz spectrometer, respectively.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Coupling constants (J) are reported in Hertz (Hz).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a solution of the compound in chloroform (CHCl₃).

-

Absorption frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

-

Application in Synthesis: A Generalized Workflow

This compound is a key starting material for the asymmetric synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[5] The following diagram illustrates a generalized synthetic pathway for prostaglandins, highlighting the role of a functionalized cyclopentene core.

Caption: Generalized workflow for prostaglandin synthesis.

This logical diagram outlines the key transformations required to convert a chiral cyclopentene building block into a complex prostaglandin. The process typically involves protection of the existing functional groups, followed by the sequential and stereocontrolled introduction of the two characteristic side chains. Final deprotection yields the target prostaglandin.

References

- 1. (1S,4R)-顺式-4-乙酰氧基-2-环戊烯-1-醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Recent advances in asymmetric total synthesis of prostaglandins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profile of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, a key chiral building block in the synthesis of various biologically active molecules. Understanding its solubility is critical for its effective use in organic synthesis, purification, and formulation development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Appearance | Colorless to pale yellow solid |

| Melting Point | 49-51 °C |

Qualitative Solubility Data

| Solvent Class | Solubility | Notes |

| Alcohols | Soluble[1] | Includes solvents like methanol, ethanol, and isopropanol. The polar hydroxyl group of the alcohols can hydrogen bond with the hydroxyl and acetate groups of the solute. |

| Ethers | Soluble[1] | Includes solvents like diethyl ether and tetrahydrofuran (THF). The ether oxygen can act as a hydrogen bond acceptor. |

| Chlorinated Solvents | Soluble | Implied by its use as a solvent for optical activity measurements (e.g., chloroform). |

| Water | Insoluble[1] | The nonpolar cyclopentene ring and the acetyl group reduce its ability to form favorable interactions with the highly polar water molecules. |

Experimental Protocol: Determination of Qualitative Solubility

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on standard laboratory procedures for solubility testing.

Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, diethyl ether, chloroform, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

-

Graduated pipette or micropipette

Procedure:

-

Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected organic solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for 1-2 minutes.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A portion of the solid dissolves, but some solid particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Confirmation (for sparingly soluble or insoluble): To confirm insolubility, an additional 2 mL of the solvent can be added and the mixture agitated again. If the solid still does not dissolve, it is considered insoluble under these conditions.

-

Record Keeping: Record the observations for each solvent tested.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent before use.

Synthesis Pathway Overview

This compound is a valuable chiral intermediate. A common synthetic approach involves the enzymatic desymmetrization of a prochiral precursor. The following diagram illustrates a logical workflow for its synthesis.

References

Stability and Storage of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral building block in the synthesis of a variety of complex molecules, including prostaglandins and carbocyclic nucleosides. Ensuring the chemical integrity of this intermediate is paramount for the success of multi-step syntheses. This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for stability assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for proper handling and for the design of stability studies.

| Property | Value |

| Chemical Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol [1][2] |

| Appearance | White crystalline solid |

| Melting Point | 49-51 °C[1][3] |

| Optical Activity | [α]20/D +68°, c = 2.3 in chloroform |

| Solubility | Soluble in alcohol and ether solvents, insoluble in water.[3] |

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on available safety data sheets and product information:

-

Temperature: The compound should be stored in a refrigerator at a temperature range of +2°C to +8°C .[1][3]

-

Atmosphere: For long-term storage, it is advisable to store the compound under an inert gas atmosphere , such as argon or nitrogen. This will minimize the risk of oxidation.

-

Container: Use a tightly sealed container to prevent exposure to moisture and air.

-

Moisture: While data for the specific enantiomer is limited, the racemic form is known to be hygroscopic. Therefore, it is crucial to handle the compound in a dry environment and to minimize its exposure to atmospheric moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

While a safety data sheet indicates that the compound is stable under recommended storage conditions, no quantitative data on degradation rates under various stress conditions (e.g., elevated temperature, humidity, light, and pH) is publicly available. Therefore, for applications in drug development or cGMP synthesis, a formal stability study is recommended.

General Protocol for Stability Assessment

In the absence of specific stability data for this compound, a generalized experimental protocol based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances can be implemented.[4][5][6][7][8] This will help to establish a re-test period or shelf life for the compound under defined storage conditions.

1. Stress Testing (Forced Degradation):

-

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

-

Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 N NaOH at room temperature for 8-24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Expose the solid material to light conditions as specified in ICH Q1B.

-

2. Long-Term and Accelerated Stability Studies:

-

Objective: To evaluate the thermal stability and sensitivity to moisture.[5]

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Parameters to be Monitored:

-

Appearance

-

Assay (e.g., by HPLC or GC)

-

Purity and Impurity Profile (using a validated stability-indicating method)

-

Water Content (e.g., by Karl Fischer titration)

-

Experimental Workflow

The following diagram illustrates a general workflow for the handling and stability testing of this compound in a research and development setting.

Caption: Workflow for Handling and Stability Assessment.

This guide provides a foundational understanding of the stability and storage requirements for this compound. For critical applications, it is imperative to supplement this information with in-house stability studies to ensure the material's quality throughout its lifecycle.

References

- 1. (1R,4S)-CIS-4-ACETOXY-2-CYCLOPENTEN-1-OL | 60176-77-4 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol [chembk.com]

- 4. Ich guideline for stability testing | PPTX [slideshare.net]

- 5. database.ich.org [database.ich.org]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. mastercontrol.com [mastercontrol.com]

- 8. ICH Official web site : ICH [ich.org]

Technical Guide: Material Safety and Handling of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, handling procedures, and relevant experimental protocols for (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol (CAS No. 60410-16-4). This chiral building block is a key intermediate in the synthesis of various biologically active molecules, including prostaglandins and carbocyclic nucleosides.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | |

| Melting Point | 49-51 °C | |

| Appearance | White to off-white solid | |

| Optical Activity | [α]₂₀/D +68° (c = 2.3 in chloroform) | |

| Storage Temperature | 2 to 8 °C | [2] |

Safety and Hazard Information

The primary hazards associated with this compound are related to its combustible nature and potential for irritation. Detailed toxicological properties of this specific compound have not been thoroughly investigated. However, a review of the toxicology of the broader class of cyclopentanones and cyclopentenones indicates a low order of acute toxicity and no significant toxicity in repeat-dose studies.[3][4][5] Nevertheless, appropriate precautions should always be taken when handling this chemical.

GHS Hazard Classification

While a specific GHS classification for this compound is not universally available, based on data for similar compounds and information from supplier safety data sheets, the following classifications may apply:

-

Combustible Solid: The material is a solid that can burn.

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Handling and Personal Protective Equipment (PPE)

Safe handling practices are crucial to minimize exposure and risk.

| Precaution | Recommendation |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment | - Eye Protection: Wear chemical safety goggles or a face shield. - Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter. - Skin and Body Protection: Wear a lab coat and appropriate protective clothing. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: As a combustible solid, it may produce carbon oxides upon combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

This compound is often synthesized via enzymatic resolution of a racemic precursor. The following is a detailed protocol adapted from established literature.[6][7]

Chemoenzymatic Synthesis of this compound

This protocol involves the acetylation of (±)-cis-4-hydroxy-2-cyclopentenyl acetate followed by enzymatic hydrolysis.

Part A: Synthesis of cis-3,5-Diacetoxycyclopentene [7]

-

Reaction Setup: In a flame-dried, 100-mL round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 16.70 g (118 mmol) of (±)-cis-4-acetoxy-1-hydroxycyclopent-2-ene in 20 mL of methylene chloride.

-

Addition of Reagents: Add 8.81 g (129 mmol) of imidazole to the stirred solution. Once dissolved, cool the mixture to 0°C in an ice-water bath.

-

Acetylation: Add 13.20 g (12.20 mL, 129 mmol) of acetic anhydride dropwise over 5 minutes.

-

Reaction Monitoring: Remove the cooling bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a 250-mL separatory funnel and dilute with 60 mL of diethyl ether.

-

Wash the organic layer with 60 mL of ice-cold 1 N hydrochloric acid. Back-extract the aqueous phase with two 50-mL portions of ether.

-

Wash the combined organic phases with 50 mL of saturated sodium bicarbonate solution. Back-extract the aqueous phase with three 50-mL portions of ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Distill the resulting oil to afford cis-3,5-diacetoxycyclopentene.

Part B: Enzymatic Hydrolysis to (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate [6][7]

-

Reaction Setup: In a 500-mL flask, dissolve 0.5 g of porcine pancreatic lipase in 175 mL of a 0.1 M phosphate buffer (pH 7).

-

Substrate Addition: Add 16.01 g (87.0 mmol) of cis-3,5-diacetoxycyclopentene to the enzyme solution.

-

Reaction Monitoring: Stir the two-phase system at room temperature. Monitor the progress of the hydrolysis by TLC. The reaction is typically stopped when only a trace of the diacetate remains and the corresponding diol begins to appear.

-

Workup:

-

Filter the reaction mixture through Celite to remove the enzyme.

-

Saturate the filtrate with sodium chloride and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash chromatography on silica gel to yield enantiomerically pure (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.

Use in Synthesis

This compound is a valuable chiral precursor for the synthesis of prostaglandins and carbocyclic nucleosides. For instance, it can be oxidized to (4R)-(+)-acetoxy-2-cyclopenten-1-one, a key intermediate in prostaglandin synthesis.[8] The synthesis of carbocyclic nucleoside analogues often involves the stereospecific introduction of a nucleobase onto the cyclopentene ring.[9][10][11]

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the chemoenzymatic synthesis of this compound.

Caption: Chemoenzymatic synthesis of the target compound.

Hazard Response Logic

This diagram outlines the logical steps for responding to a hazardous exposure.

Caption: Logical flow for responding to hazardous exposure.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete material safety data sheet. Users should always consult the most current SDS from their supplier before handling this chemical and ensure that all work is conducted in accordance with institutional and regulatory safety protocols.

References

- 1. Page loading... [guidechem.com]

- 2. (1R,4S)-CIS-4-ACETOXY-2-CYCLOPENTEN-1-OL | 60176-77-4 [amp.chemicalbook.com]

- 3. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Alternative names for (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

An In-depth Technical Guide on (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

This technical guide provides a comprehensive overview of the chemical compound this compound, a valuable chiral building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its nomenclature, physicochemical properties, and a representative experimental protocol for its application.

Nomenclature and Identification

This compound is a chiral molecule with specific stereochemistry that is crucial for its synthetic applications. It is systematically named, and also known by several synonyms.

Alternative Names and Synonyms:

-

(1R,3S)-(+)-cis-4-Cyclopentene-1,3-diol 1-acetate

-

(1R,3S)-4-Cyclopentene-1,3-diol 1-acetate

-

(1R,4S)-cis-4-Hydroxy-2-cyclopentenyl acetate

-

(1S,4R)-4-HYDROXYCYCLOPENT-2-ENYL ACETATE[1]

-

(1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate[2]

It is important to note that the enantiomer, (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol, is also commercially available and shares many of the same synonyms, differing only in the stereochemical descriptors. Careful attention to the CAS number is essential to distinguish between the two.

Chemical and Physical Properties

The properties of this compound are well-documented, providing essential information for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 60410-16-4 | |

| Molecular Formula | C₇H₁₀O₃ | |

| Molecular Weight | 142.15 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 49-51 °C | |

| Optical Activity | [α]20/D +68°, c = 2.3 in chloroform | |

| Storage Temperature | +2°C to +8°C | [3] |

| SMILES String | CC(=O)O[C@@H]1C--INVALID-LINK--C=C1 | |

| InChI Key | IJDYOKVVRXZCFD-RQJHMYQMSA-N |

Applications in Synthesis

This compound serves as a critical chiral starting material for the synthesis of a variety of complex and biologically significant molecules. Its stereochemically defined structure allows for the construction of specific enantiomers of target compounds. It is notably used as a building block for carbocyclic nucleosides and prostaglandins.

Experimental Protocol: Oxidation to (4R)-(+)-Acetoxy-2-cyclopenten-1-one

The following is a representative experimental protocol detailing the oxidation of the hydroxyl group of a closely related starting material, (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (a synonym for the title compound), to yield the corresponding ketone. This procedure is adapted from a well-established method and illustrates a common transformation of this versatile building block.

Materials:

-

(1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (23 g, 162 mmol)[4]

-

Anhydrous sodium acetate (1.5 g)[4]

-

4 Å molecular sieves (70 g)[4]

-

Pyridinium chlorochromate (PCC) (50 g, 240 mmol)[4]

-

Dry dichloromethane (1.0 L)[4]

-

Florisil

-

Silica gel for flash chromatography

-

Ethyl acetate

-

Petroleum ether (bp 35–60°C)

Procedure:

-

A flame-dried 2-L, three-necked, round-bottomed flask equipped with a Teflon-coated magnetic stirring bar is purged with nitrogen.

-

The flask is charged with 1.0 L of dry dichloromethane, 1.5 g of anhydrous sodium acetate, 70 g of 4 Å molecular sieves, and 23 g (162 mmol) of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.[4]

-

Finely powdered pyridinium chlorochromate (50 g, 240 mmol) is added portionwise over 5 minutes while stirring.[4]

-

The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates, eluting with 50% ethyl acetate in petroleum ether.[4]

-

Upon completion, the reaction mixture is filtered through a pad of Florisil.[4]

-

The filtrate is concentrated using a rotary evaporator.[4]

-

The resulting dark oil is purified by flash chromatography on silica gel, eluting with 20% ethyl acetate in petroleum ether (bp 35–60°C), to yield (4R)-(+)-acetoxy-2-cyclopenten-1-one as a colorless oil.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the oxidation of this compound.

Caption: Experimental workflow for the oxidation of this compound.

References

Key chemical reactions involving (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

An In-depth Technical Guide to the Key Chemical Reactions of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral bifunctional molecule, is a cornerstone in modern asymmetric synthesis. Its value lies in the orthogonal reactivity of its functional groups—a secondary alcohol, an acetate ester, and an alkene—all situated on a stereochemically defined cyclopentene scaffold. This arrangement allows for sequential and highly controlled modifications, making it a prized starting material for the synthesis of a wide array of complex and biologically significant molecules, including prostaglandins and carbocyclic nucleosides like the potent antiviral agent Carbovir.[1][2] This guide details the core chemical transformations of this versatile building block, providing structured data, detailed experimental protocols, and logical diagrams to facilitate its application in research and development.

Molecular Profile:

-

CAS Number: 60410-16-4[1]

-

Synonyms: (1R,3S)-(+)-cis-4-Cyclopentene-1,3-diol 1-acetate, (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate[1]

-

Molecular Formula: C₇H₁₀O₃[1]

-

Molecular Weight: 142.15 g/mol [1]

-

Appearance: White to off-white solid[1]

Enzymatic Preparation via Asymmetric Hydrolysis

The most common and efficient route to enantiomerically pure this compound is not through direct synthesis but via the kinetic resolution of a prochiral precursor, cis-3,5-diacetoxycyclopent-1-ene. This desymmetrization is typically achieved using hydrolase enzymes, such as lipases or esterases, which selectively cleave one of the two ester groups. The choice of enzyme dictates which enantiomer of the product is formed. For instance, Porcine Pancreatic Lipase (PPL) is commonly used to produce the (1R,4S) enantiomer, which is the direct precursor to the title compound's enantiomer.

Caption: Enzymatic desymmetrization of a prochiral diacetate.

Quantitative Data: Enzymatic Hydrolysis

| Enzyme | Product Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |

| Porcine Pancreatic Lipase (PPL) | (1R,4S)-(+) | 85% | >99.5% | [4] |

| Acetylcholinesterase (Electric Eel) | (1S,4R)-(-) | 94% | >99% (after recryst.) | [4] (cited within) |

| Various Lipases | (1S,4R) or (1R,4S) | Variable | Variable | [5] |

Experimental Protocol: Synthesis of (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate

This protocol is adapted from a well-established Organic Syntheses procedure for producing the enantiomer of the title compound.[4]

-

Buffer Preparation: A 0.1 M, pH 7 phosphate buffer is prepared by dissolving 13.6 g of monobasic potassium phosphate (KH₂PO₄) and 1.4 g of sodium hydroxide (NaOH) in 1 L of distilled water.

-

Reaction Setup: A 2-L beaker is charged with 1 L of the prepared phosphate buffer. cis-3,5-Diacetoxycyclopentene (10.0 g, 54.3 mmol) is added, followed by Porcine Pancreatic Lipase (PPL, 1.0 g, Type II, Sigma-Aldrich).

-

Reaction Execution: The mixture is stirred vigorously at room temperature. The pH is maintained at 7.0 by the periodic addition of 0.5 N NaOH, controlled by a pH-stat or manual monitoring with a pH meter. The reaction progress is monitored by thin-layer chromatography (TLC) until approximately 50% conversion is reached (typically 4-6 hours).

-

Work-up: Once the desired conversion is achieved, the reaction is quenched by adding 15 g of Celite and filtering the mixture through a Celite pad on a Büchner funnel. The filter cake is washed with 100 mL of distilled water.

-

Extraction: The combined aqueous filtrate is transferred to a separatory funnel and extracted continuously with ethyl acetate for 48 hours.

-

Purification: The ethyl acetate extract is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting oil is purified by flash column chromatography on silica gel (eluting with a gradient of 30% to 50% ethyl acetate in hexanes) to separate the desired monoacetate product from unreacted diacetate and the diol by-product. The product is obtained as a colorless oil, which crystallizes upon standing.

Oxidation to (4S)-Acetoxy-2-cyclopenten-1-one

A pivotal transformation of this compound is the oxidation of its secondary alcohol to a ketone. This reaction yields the corresponding chiral cyclopentenone, a highly valuable intermediate in the synthesis of prostaglandins and other natural products.[6] A common and effective method for this oxidation is the use of pyridinium chlorochromate (PCC).

Caption: Oxidation of the secondary alcohol to a ketone.

Quantitative Data: Oxidation Reaction

| Oxidizing Agent | Substrate | Yield | Reference |

| Pyridinium Chlorochromate (PCC) | (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate | 83% | [6] |

Experimental Protocol: Oxidation with PCC

This protocol is adapted from the Organic Syntheses procedure for the oxidation of the enantiomer.[6]

-

Reaction Setup: A flame-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer and purged with nitrogen. The flask is charged with 1.0 L of dry dichloromethane (CH₂Cl₂), 1.5 g of anhydrous sodium acetate (NaOAc), and 70 g of 4 Å molecular sieves.

-

Addition of Reactant: this compound (23 g, 162 mmol) is added to the stirred suspension.

-

Addition of Oxidant: Finely powdered pyridinium chlorochromate (PCC, 50 g, 240 mmol) is added portionwise over 5 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: The mixture is stirred at room temperature for 3 hours. The reaction is monitored by TLC (eluent: 30% ethyl acetate in petroleum ether) until the starting material is consumed.

-

Work-up and Filtration: The reaction mixture is filtered through a large pad of Florisil (10 cm diameter, 5 cm deep) in a sintered glass funnel. The reaction flask and the Florisil pad are washed thoroughly with an additional 500 mL of dichloromethane.

-

Purification: The combined filtrate is concentrated on a rotary evaporator. The resulting dark residual oil is purified by flash chromatography on silica gel (eluting with 20% ethyl acetate in petroleum ether) to yield (4S)-4-Acetoxy-2-cyclopenten-1-one as a colorless oil.

Palladium-Catalyzed Allylic Substitution

The acetate group of this compound serves as an excellent leaving group in palladium(0)-catalyzed allylic substitution reactions. This transformation is fundamental to its use as a synthetic building block, enabling the stereocontrolled formation of C-N, C-O, and C-C bonds. A prominent example is the synthesis of (-)-Carbovir, where a protected purine base is coupled to the cyclopentene ring, forming the key C-N bond of the carbocyclic nucleoside.[7] The reaction typically proceeds with overall retention of stereochemistry via a double inversion mechanism (oxidative addition and nucleophilic attack).

Caption: Pd-catalyzed C-N bond formation in Carbovir synthesis.

Quantitative Data: Allylic Amination

| Substrate (Protected Diol) | Nucleophile | Catalyst | Yield | Reference |

| Trityl-protected alcohol derivative | 2-Amino-6-chloropurine | Pd(PPh₃)₄ | N/A | [7] |

Experimental Protocol: Representative Allylic Amination

The following is a representative protocol based on procedures for the synthesis of Carbovir.[7] Note that the free hydroxyl group is typically protected (e.g., as a trityl ether) before the palladium-catalyzed step to prevent side reactions.

-

Reactant Preparation: The hydroxyl group of this compound is first protected. For example, by reacting it with trityl chloride in pyridine to afford the corresponding trityl ether.

-

Reaction Setup: A solution of the protected starting material (1.0 equiv), 2-amino-6-chloropurine (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-flushed flask.

-

Reaction Execution: The mixture is heated to reflux and stirred under a nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired N-allylated product.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols.[8][9] Applied to this compound, it allows access to the corresponding trans diastereomer. The reaction proceeds with complete inversion of configuration at the alcohol center. A carboxylic acid (e.g., benzoic acid) can be used as the nucleophile to form an inverted ester, which can then be hydrolyzed. Alternatively, nitrogen nucleophiles like phthalimide or di-tert-butyl iminodicarbonate can be used to directly install a nitrogen substituent with inversion.[10]

Caption: Stereochemical inversion of the alcohol via Mitsunobu reaction.

Quantitative Data: Mitsunobu N-Alkylation

| Substrate (Protected Diol) | Nucleophile | Reagents | Yield | Reference |

| Silyl-protected acetate derivative | Di-tert-butyl iminodicarbonate | PPh₃, DIAD | Moderate | [10] |

Experimental Protocol: Representative Mitsunobu Reaction

This protocol is a general representation based on the reaction with a nitrogen nucleophile.[10]

-

Reaction Setup: A flame-dried flask under a nitrogen atmosphere is charged with a solution of the alcohol substrate (1.0 equiv, e.g., a silyl-protected version of the title compound), triphenylphosphine (PPh₃, 1.5 equiv), and the nucleophile (e.g., di-tert-butyl-iminodicarboxylate, 1.5 equiv) in anhydrous THF.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Execution: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The solvent is removed in vacuo. The residue is treated with diethyl ether, causing the triphenylphosphine oxide byproduct to precipitate. The solid is removed by filtration.

-

Purification: The filtrate is concentrated and the crude product is purified by flash column chromatography on silica gel to afford the product with inverted stereochemistry at the former alcohol-bearing carbon.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir - Watch Related Videos [visualize.jove.com]

- 3. (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Carbovir, GR-90352, NSC-614846-药物合成数据库 [drugfuture.com]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: A Detailed Chemoenzymatic Protocol for the Synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral building block in organic synthesis, particularly for the preparation of biologically active molecules such as prostaglandins and carbocyclic nucleosides.[1][2] Its specific stereochemistry makes it a crucial intermediate for enantioselective synthesis. This document provides a detailed experimental protocol for the synthesis of this compound via a highly efficient chemoenzymatic method. This approach utilizes an enzymatic resolution, which offers high enantioselectivity under mild reaction conditions.[2][3]

Overall Reaction Scheme

The synthesis starts with the acetylation of cis-3,5-dihydroxy-1-cyclopentene to yield cis-3,5-diacetoxy-1-cyclopentene. This is followed by an enzymatic desymmetrization of the diacetate using a lipase, which selectively hydrolyzes one of the acetate groups to afford the desired this compound with high enantiomeric purity.[4]

Experimental Protocol

Part A: Synthesis of cis-3,5-Diacetoxycyclopentene

This procedure begins with the diacetylation of (±)-cis-4-acetoxy-1-hydroxycyclopent-2-ene.

-

Reaction Setup: A flame-dried 100-mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (±)-cis-4-acetoxy-1-hydroxycyclopent-2-ene (16.70 g, 118 mmol) and methylene chloride (20 mL).[5]

-

Addition of Reagents: To the stirred solution, add imidazole (8.81 g, 129 mmol) in one portion.[5] After complete dissolution, cool the mixture to 0°C in an ice-water bath.

-

Acetylation: Add acetic anhydride (13.20 g, 12.20 mL, 129 mmol) dropwise over 5 minutes.[5]

-

Reaction Monitoring: Remove the cooling bath and allow the reaction to stir at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel and dilute with 60 mL of diethyl ether. Wash the organic layer with 60 mL of ice-cold 1 N hydrochloric acid. Back-extract the aqueous layer with two 50-mL portions of ether. Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by back-extraction of the aqueous phase with three 50-mL portions of ether.[5]

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation to yield cis-3,5-diacetoxycyclopentene as a viscous tan oil.[5]

Part B: Enzymatic Desymmetrization to this compound

This part of the protocol describes the selective hydrolysis of one acetyl group from cis-3,5-diacetoxy-1-cyclopentene.

-

Enzyme Preparation: In a 1-L Erlenmeyer flask, prepare a phosphate buffer solution by dissolving sodium dihydrogen phosphate in distilled water.[5] To this gently stirred solution, add sodium azide and lyophilized electric eel acetylcholinesterase (EEAC).[5]

-

Reaction Mixture: To the buffered enzyme solution, add the previously synthesized cis-3,5-diacetoxycyclopentene.

-

Enzymatic Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 5 °C) with gentle stirring.[4] The progress of the desymmetrization can be monitored by techniques such as gas chromatography (GC) or TLC.

-

Alternative Enzyme: As an alternative to EEAC, immobilized lipase from Candida antarctica (Novozym-435®) can be used for the transesterification with methanol in methyl tert-butyl ether (MTBE) at 5 °C.[4]

-

Workup and Purification: Once the desired conversion is reached, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic extracts are combined, dried, and concentrated. The final product, this compound, can be purified by column chromatography if necessary, although some protocols report achieving high purity without chromatography.[4] The final product should be stored at +2°C to +8°C.[6][7]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [1][6][8] |

| Molecular Weight | 142.15 g/mol | [1][6] |

| Melting Point | 49-51 °C | [1][6] |

| Optical Rotation [α]D²⁰ | +68° (c = 2.3 in chloroform) | [1] |

| Assay | ≥99% | [1] |

| Yield (Enzymatic Step) | up to 95% | [4] |

| Enantiomeric Excess (e.e.) | >99% | [4] |

Visualizations

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Caption: Key transformations in the synthesis of the target molecule.

References

- 1. This compound = 99 60410-16-4 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. (1R,4S)-CIS-4-ACETOXY-2-CYCLOPENTEN-1-OL | 60176-77-4 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

Application of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol in the Total Synthesis of Prostaglandins

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a versatile chiral building block extensively utilized in the stereoselective synthesis of prostaglandins and their analogues. Its inherent chirality and functionality make it an ideal starting material for the construction of the complex cyclopentane core of these biologically active lipids. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of prostaglandins, with a focus on the preparation of key intermediates such as the Corey lactone and its equivalents.

Key Applications

The primary application of this compound in prostaglandin synthesis is its role as a precursor to the pivotal Corey lactone (or its derivatives) . The Corey lactone contains the requisite stereochemistry and functional groups for the elaboration of the two side chains of the prostaglandin skeleton. Modern synthetic strategies, including chemoenzymatic methods, have further enhanced the utility of this starting material, enabling more concise and scalable routes to various prostaglandins.

A notable and efficient approach involves a chemoenzymatic pathway where this compound can be converted to a key bromohydrin intermediate, which serves as a radical equivalent of the Corey lactone. This strategy significantly shortens the synthetic sequence to prostaglandins like PGF2α.

Chemoenzymatic Synthesis of a Key Bromohydrin Intermediate

This protocol outlines a highly efficient chemoenzymatic approach to synthesize a key bromohydrin intermediate, a versatile precursor for various prostaglandins, starting from a derivative of this compound. This pathway demonstrates a significant reduction in step count compared to traditional methods.

Experimental Workflow

Caption: Chemoenzymatic synthesis of PGF2α.

Detailed Experimental Protocols

Step 1: Synthesis of Chiral Lactone via Enzymatic Desymmetrization and Johnson-Claisen Rearrangement

This step involves the conversion of a meso-cyclopentene diol, readily prepared from cyclopentadiene, into a chiral lactone. While not directly starting from this compound, this chemoenzymatic desymmetrization represents a state-of-the-art method for generating the chiral cyclopentane core. A conceptually similar Johnson-Claisen rearrangement can be applied to this compound.

-

Reaction: Johnson-Claisen Rearrangement

-

Substrate: Allylic alcohol derived from this compound.

-

Reagents: Triethyl orthoacetate, propionic acid (catalyst).

-

Procedure: A solution of the allylic alcohol (1.0 eq) and triethyl orthoacetate (10.0 eq) in toluene is heated in the presence of a catalytic amount of propionic acid. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Formation of the Bromohydrin Intermediate

-

Reaction: Bromohydrin Formation

-

Substrate: Chiral Lactone from Step 1.

-

Reagents: N-Bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO).

-

Procedure: To a solution of the chiral lactone (1.0 eq) in a mixture of DMSO and water at 0 °C, NBS (1.2 eq) is added in portions. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (e.e.) |

| 1 | Chiral Lactone | High | >99% |

| 2 | Bromohydrin Intermediate | 85-95% | >99% |

Synthesis of Prostaglandin F2α from the Bromohydrin Intermediate

The synthesized bromohydrin serves as a key building block for the rapid assembly of the prostaglandin structure.

Experimental Workflow for PGF2α Synthesis

Caption: Final steps to Prostaglandin F2α.

Detailed Experimental Protocols

Step 3: Nickel-Catalyzed Cross-Coupling (Installation of the ω-chain)

-

Reaction: Reductive Coupling

-

Substrate: Bromohydrin Intermediate.

-

Reagents: ω-chain vinyl iodide or bromide, NiCl2(dme), bipyridine ligand, Zinc powder, in a polar aprotic solvent like DMA.

-

Procedure: A mixture of the bromohydrin (1.0 eq), the ω-chain vinyl halide (1.5 eq), NiCl2(dme) (0.1 eq), a bipyridine ligand (0.1 eq), and activated zinc powder (3.0 eq) in anhydrous DMA is stirred under an inert atmosphere at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is filtered through a pad of celite, and the filtrate is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 4: Wittig Reaction (Installation of the α-chain)

-

Reaction: Wittig Olefination

-

Substrate: Aldehyde derived from the product of Step 3.

-

Reagents: Wittig salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide), strong base (e.g., potassium tert-butoxide).

-

Procedure: The alcohol from the previous step is oxidized to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane). The resulting aldehyde is then subjected to a Wittig reaction. The Wittig ylide is prepared by treating the phosphonium salt with a strong base in an appropriate solvent (e.g., THF) at low temperature. The aldehyde is then added to the ylide solution, and the reaction is allowed to warm to room temperature. After an aqueous workup, the product is purified.

Final Deprotection: Any protecting groups are removed under appropriate conditions to yield the final prostaglandin.

Quantitative Data for PGF2α Synthesis

| Step | Product | Overall Yield (from Bromohydrin) |

| 3-4 & Deprotection | Prostaglandin F2α | Achieved on a 10-gram scale in 5 steps from the initial chiral lactone.[1][2][3] |

Conclusion

This compound and its derivatives are invaluable starting materials for the enantioselective total synthesis of prostaglandins. The development of modern chemoenzymatic strategies has further solidified its importance, allowing for more efficient, scalable, and cost-effective production of these vital pharmaceuticals. The protocols outlined above provide a framework for the practical application of this chiral building block in a research and drug development setting.

References

Application of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol in Carbocyclic Nucleoside Synthesis